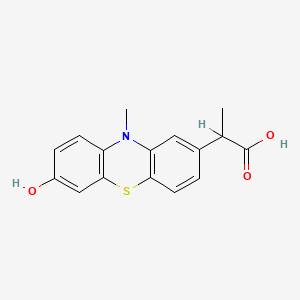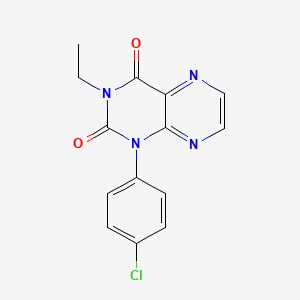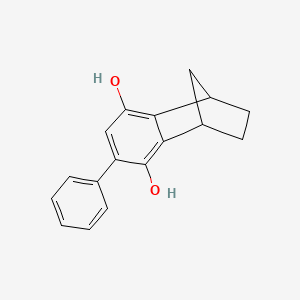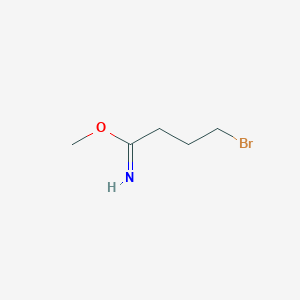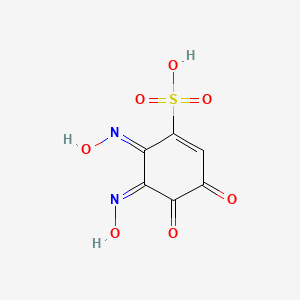
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid is a complex organic compound characterized by multiple functional groups, including hydroxyimino, dioxocyclohexene, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid typically involves multi-step organic reactionsThe sulfonic acid group is then introduced via sulfonation reactions under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form nitroso compounds.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydroxylated cyclohexenes, and substituted sulfonic acid derivatives .
Scientific Research Applications
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of (5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid involves its interaction with molecular targets through its reactive functional groups. The hydroxyimino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-phosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group
Uniqueness
The presence of the sulfonic acid group in (5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid imparts unique solubility and reactivity properties, distinguishing it from similar compounds with different functional groups. This makes it particularly valuable in applications requiring high solubility and specific reactivity .
Properties
Molecular Formula |
C6H4N2O7S |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
(5Z,6E)-5,6-bis(hydroxyimino)-3,4-dioxocyclohexene-1-sulfonic acid |
InChI |
InChI=1S/C6H4N2O7S/c9-2-1-3(16(13,14)15)4(7-11)5(8-12)6(2)10/h1,11-12H,(H,13,14,15)/b7-4-,8-5- |
InChI Key |
APXYICBUCFLACB-IUNAMMOKSA-N |
Isomeric SMILES |
C1=C(/C(=N/O)/C(=N/O)/C(=O)C1=O)S(=O)(=O)O |
Canonical SMILES |
C1=C(C(=NO)C(=NO)C(=O)C1=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14483493.png)
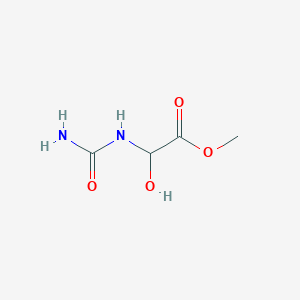

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
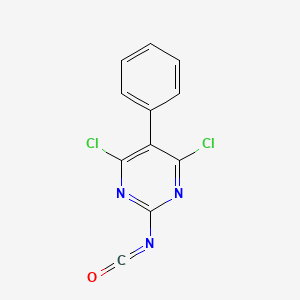
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
